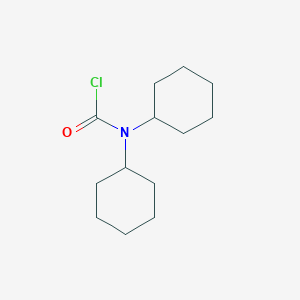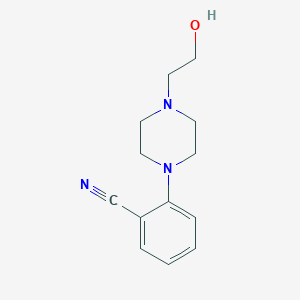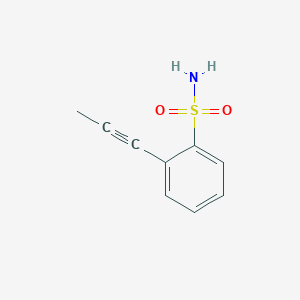
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide
Übersicht
Beschreibung
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide is a chemical compound known for its unique structure and properties It belongs to the class of isothiazolones, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted thioamide with an oxidizing agent to form the isothiazolone ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Thiol or amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized as a preservative in various industrial products due to its biocidal properties.
Wirkmechanismus
The mechanism of action of 4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide involves the interaction with cellular components, leading to the disruption of essential biological processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of nucleic acids and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isothiazolone: A parent compound with similar structural features but lacking the phenyl and hydroxyl substituents.
Benzisothiazolone: Contains a benzene ring fused to the isothiazolone ring, offering different chemical properties.
Methylisothiazolone: A methyl-substituted derivative with distinct antimicrobial properties.
Uniqueness
4-hydroxy-5-phenyl-3(2h)-isothiazolone 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89566-24-5 |
|---|---|
Molekularformel |
C9H7NO4S |
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
4-hydroxy-1,1-dioxo-5-phenyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H7NO4S/c11-7-8(6-4-2-1-3-5-6)15(13,14)10-9(7)12/h1-5,11H,(H,10,12) |
InChI-Schlüssel |
APSZXPLAWLMADT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NS2(=O)=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














